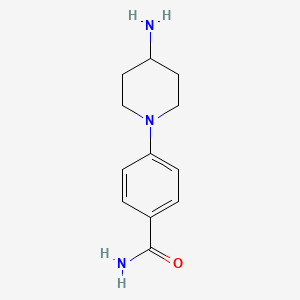
3-(6-Bromo-3-methyl-1-benzothien-2-yl)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Bromo-3-methyl-1-benzothien-2-yl)-1-propanol is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of a bromine atom and a hydroxyl group in the structure suggests potential reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-3-methyl-1-benzothien-2-yl)-1-propanol typically involves the following steps:
Alkylation: The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Hydroxylation: The propanol side chain can be introduced via a Grignard reaction, where a Grignard reagent (e.g., propylmagnesium bromide) reacts with the brominated benzothiophene to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can undergo reduction reactions, such as the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: NaOMe (Sodium methoxide), KCN (Potassium cyanide)
Major Products
Oxidation: 3-(6-Bromo-3-methyl-1-benzothien-2-yl)-1-propanone
Reduction: 3-(3-Methyl-1-benzothien-2-yl)-1-propanol
Substitution: 3-(6-Methoxy-3-methyl-1-benzothien-2-yl)-1-propanol
Scientific Research Applications
3-(6-Bromo-3-methyl-1-benzothien-2-yl)-1-propanol may have applications in various fields:
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals, agrochemicals, or materials science.
Mechanism of Action
The mechanism of action of 3-(6-Bromo-3-methyl-1-benzothien-2-yl)-1-propanol would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The bromine atom and hydroxyl group may play crucial roles in binding interactions and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Chloro-3-methyl-1-benzothien-2-yl)-1-propanol
- 3-(6-Fluoro-3-methyl-1-benzothien-2-yl)-1-propanol
- 3-(6-Iodo-3-methyl-1-benzothien-2-yl)-1-propanol
Uniqueness
The presence of a bromine atom in 3-(6-Bromo-3-methyl-1-benzothien-2-yl)-1-propanol may confer unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C12H13BrOS |
|---|---|
Molecular Weight |
285.20 g/mol |
IUPAC Name |
3-(6-bromo-3-methyl-1-benzothiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C12H13BrOS/c1-8-10-5-4-9(13)7-12(10)15-11(8)3-2-6-14/h4-5,7,14H,2-3,6H2,1H3 |
InChI Key |
NNRGJSVOPQTLPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C=CC(=C2)Br)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol](/img/structure/B13896342.png)
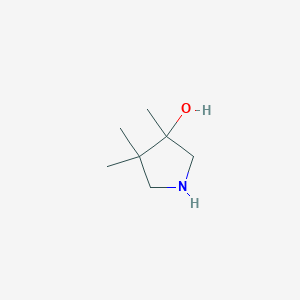

![3-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]-1-propanol](/img/structure/B13896358.png)

![Methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13896376.png)
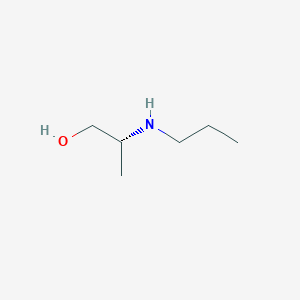
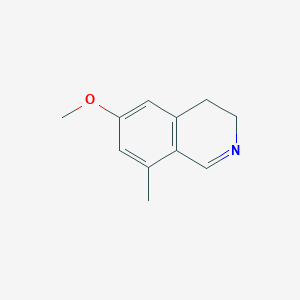
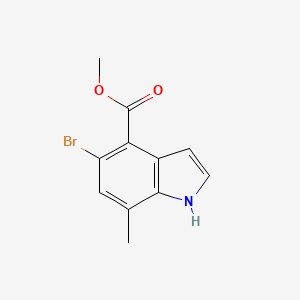

![Ethyl 2-[4-(5-chloropyrimidin-2-yl)sulfanylphenoxy]propanoate](/img/structure/B13896390.png)
![(7S,8aS)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B13896391.png)

